molecular formula C17H16N4O2S B12009991 2-Ethoxy-6-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

2-Ethoxy-6-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B12009991
M. Wt: 340.4 g/mol
InChI Key: SHXNNJYUVQVXKK-WOJGMQOQSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving triazole chemistry and phenolic coupling.

      Reaction Conditions: These may include refluxing, heating, and using appropriate catalysts.

      Industrial Production: Industrial-scale production methods remain scarce due to its specialized nature.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes reactions typical of phenols and triazoles.

      Common Reagents and Conditions:

      Major Products: These reactions may yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential ligand properties.

      Biology: Investigating its interactions with enzymes, receptors, or other biomolecules.

      Medicine: Assessing its pharmacological properties, such as antioxidant or anti-inflammatory effects.

      Industry: Possible applications in materials science, catalysis, or drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlighting its distinct features compared to these similar compounds would require further investigation.

    Remember that while this compound shows promise, additional research is essential to fully understand its properties and applications

    Properties

    Molecular Formula

    C17H16N4O2S

    Molecular Weight

    340.4 g/mol

    IUPAC Name

    4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C17H16N4O2S/c1-2-23-14-10-6-9-13(15(14)22)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+

    InChI Key

    SHXNNJYUVQVXKK-WOJGMQOQSA-N

    Isomeric SMILES

    CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

    Canonical SMILES

    CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3

    Origin of Product

    United States

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